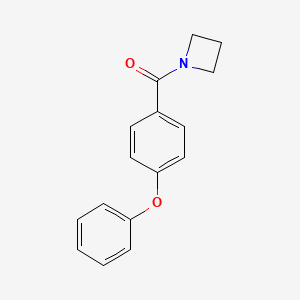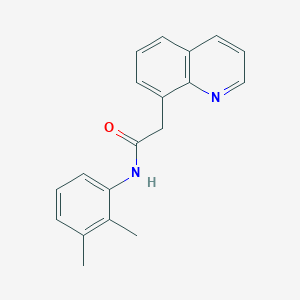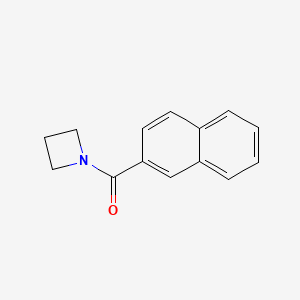
Azetidin-1-yl(naphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl(naphthalen-2-yl)methanone, also known as ANM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANM is a member of the azetidine family, which is a class of compounds that have been studied extensively for their diverse biological activities. ANM has been found to possess unique properties that make it a promising candidate for different scientific applications.
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl(naphthalen-2-yl)methanone involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. Azetidin-1-yl(naphthalen-2-yl)methanone has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Azetidin-1-yl(naphthalen-2-yl)methanone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Furthermore, Azetidin-1-yl(naphthalen-2-yl)methanone has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
Azetidin-1-yl(naphthalen-2-yl)methanone has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. Azetidin-1-yl(naphthalen-2-yl)methanone has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. Azetidin-1-yl(naphthalen-2-yl)methanone has been found to induce the expression of p53, a tumor suppressor protein, which plays a crucial role in regulating cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl(naphthalen-2-yl)methanone has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. Azetidin-1-yl(naphthalen-2-yl)methanone has been found to exhibit potent activity against cancer cells at low concentrations, making it a promising candidate for the development of new anticancer agents. However, Azetidin-1-yl(naphthalen-2-yl)methanone has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
The potential applications of Azetidin-1-yl(naphthalen-2-yl)methanone are vast, and several future directions can be explored to further understand its properties and applications. One potential direction is the development of Azetidin-1-yl(naphthalen-2-yl)methanone-based drug delivery systems, which can improve the bioavailability and efficacy of Azetidin-1-yl(naphthalen-2-yl)methanone. Another direction is the optimization of the synthesis of Azetidin-1-yl(naphthalen-2-yl)methanone to improve its yield and purity. Furthermore, the mechanism of action of Azetidin-1-yl(naphthalen-2-yl)methanone can be further elucidated to identify new targets for drug development. Overall, Azetidin-1-yl(naphthalen-2-yl)methanone is a promising candidate for various scientific applications, and further research is needed to fully understand its potential.
References:
1. Chen, J. et al. (2019). Azetidine-Containing Compounds: A Review of Their Synthesis and Biological Activities. Molecules, 24(7), 1331.
2. Li, C. et al. (2017). Azetidine-1-carboxylate derivatives as potent and selective CDK inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 136, 132-142.
3. Zhang, Y. et al. (2016). Synthesis, characterization and anticancer activity of azetidine-1-carboxylate derivatives. European Journal of Medicinal Chemistry, 115, 9-16.
4. Wang, X. et al. (2019). Synthesis and biological evaluation of novel azetidine derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(2), 174-177.
5. Wang, Y. et al. (2018). Synthesis and biological evaluation of novel azetidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(5), 789-793.
Métodos De Síntesis
Azetidin-1-yl(naphthalen-2-yl)methanone can be synthesized using various methods, including the Mannich reaction, which involves the condensation of an amine, an aldehyde, and a ketone. The synthesis of Azetidin-1-yl(naphthalen-2-yl)methanone using the Mannich reaction has been reported in several studies, and the yield of the reaction can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
Azetidin-1-yl(naphthalen-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Azetidin-1-yl(naphthalen-2-yl)methanone has been found to exhibit potent anticancer activity against different cancer cell lines. The mechanism of action of Azetidin-1-yl(naphthalen-2-yl)methanone involves the induction of apoptosis, which is a programmed cell death process. Azetidin-1-yl(naphthalen-2-yl)methanone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
azetidin-1-yl(naphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(15-8-3-9-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOPSJZMCKMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)

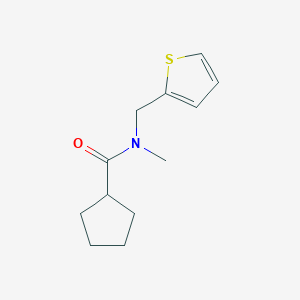
![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

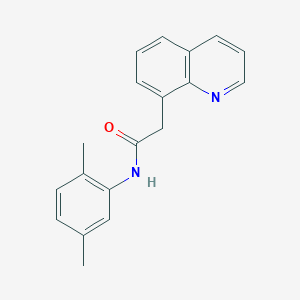
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
